Methyl 4-(2,6-dichlorophenyl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 4-(2,6-dichlorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
The synthesis of Methyl 4-(2,6-dichlorophenyl)pyrrolidine-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dichlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form the corresponding Schiff base. This intermediate is then reduced to the desired pyrrolidine derivative using a reducing agent such as sodium borohydride . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
Methyl 4-(2,6-dichlorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Scientific Research Applications
Methyl 4-(2,6-dichlorophenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(2,6-dichlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 4-(2,6-dichlorophenyl)pyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:
Pyrrolizines: These compounds have a similar pyrrolidine ring structure but differ in their substitution patterns and biological activities.
Pyrrolidine-2-one: This derivative has a carbonyl group at the second position, which affects its chemical reactivity and biological properties.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups, leading to different chemical and biological behaviors.
Properties
Molecular Formula |
C12H13Cl2NO2 |
---|---|
Molecular Weight |
274.14 g/mol |
IUPAC Name |
methyl 4-(2,6-dichlorophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H13Cl2NO2/c1-17-12(16)8-6-15-5-7(8)11-9(13)3-2-4-10(11)14/h2-4,7-8,15H,5-6H2,1H3 |
InChI Key |
ATSPHTVICNQIPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC1C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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